Cas no 1804463-25-9 (4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride)

4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride
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- インチ: 1S/C8H5BrClF2NO2/c1-15-8-5(6(10)14)3(9)2-4(13-8)7(11)12/h2,7H,1H3
- InChIKey: MERCJXKMHGTZLC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(F)F)=NC(=C1C(=O)Cl)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 245
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 3
4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029059041-1g |
4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride |
1804463-25-9 | 97% | 1g |
$1,534.70 | 2022-04-02 |
4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride 関連文献
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chlorideに関する追加情報
Professional Introduction to 4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride (CAS No. 1804463-25-9)
4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, with the CAS number 1804463-25-9, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of a bromo substituent, a difluoromethyl group, and a methoxy group, make it an invaluable building block for medicinal chemists and synthetic organic chemists alike.
The< strong>4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride molecule exhibits a high degree of reactivity due to its carbonyl chloride functionality, which readily participates in nucleophilic addition reactions. This property is particularly useful in the construction of complex molecular frameworks, enabling the rapid assembly of novel heterocyclic compounds. The bromo substituent further enhances its utility by providing a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The< strong>4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride has emerged as a key intermediate in the synthesis of several promising drug candidates. For instance, its incorporation into pyridine-based scaffolds has led to the discovery of compounds with potent activity against various targets, including kinases and transcription factors. These findings highlight its significance in drug discovery efforts.
The< strong>difluoromethyl group is a particularly interesting feature of this compound, as it is known to enhance metabolic stability and binding affinity in drug molecules. Studies have shown that the presence of difluoromethyl groups can significantly improve the pharmacokinetic properties of small molecule drugs, making them more suitable for clinical use. The< strong>4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride, by providing a ready source of this moiety, offers researchers a convenient tool for exploring its potential benefits.
Moreover, the< strong>methoxy group in the molecule contributes to its versatility by allowing for further derivatization through oxidation or reduction reactions. This flexibility is crucial in medicinal chemistry, where subtle modifications can have profound effects on the biological activity of a compound. The< strong>4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride thus serves as a versatile platform for generating a wide range of derivatives with tailored properties.
The synthesis of< strong>4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride involves several well-established organic transformations, including halogenation, functional group interconversion, and protection-deprotection strategies. The availability of high-quality starting materials and optimized synthetic routes has made it possible to produce this compound in multi-kilogram quantities, meeting the demands of industrial-scale applications.
In conclusion, the< strong>4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride (CAS No. 1804463-25-9) is a highly valuable intermediate in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on the development of novel biologically active compounds. The ongoing research into its applications continues to uncover new possibilities for its use in drug discovery and molecular construction.
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